Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
CAS No.: 67924-23-6
Cat. No.: VC18455989
Molecular Formula: C6H13CoK5N2O12P4
Molecular Weight: 683.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67924-23-6 |
|---|---|
| Molecular Formula | C6H13CoK5N2O12P4 |
| Molecular Weight | 683.49 g/mol |
| IUPAC Name | pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7 |
| Standard InChI Key | JKHWELYTDNQDRR-UHFFFAOYSA-G |
| Canonical SMILES | [H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2] |
Introduction
Structural Characteristics and Molecular Composition
Ligand Architecture and Coordination Geometry
The ligand framework of this cobaltate complex is based on a 1,2-ethanediylbis(nitrilobis(methylene)) backbone, which coordinates to the cobalt(II) center via four phosphonato groups (κO) and two nitrogen atoms (κN) from the ethylenediamine moiety . The resulting coordination environment is octahedral, as denoted by the (OC-6-21) notation, with the cobalt ion occupying the center of a distorted octahedron. The phosphonato groups adopt a tetrakis configuration, forming four equatorial bonds, while the ethylenediamine nitrogen atoms occupy axial positions .
Molecular Formula:
Molecular Weight: 683.49 g/mol.
Crystallographic and Spectroscopic Insights
X-ray diffraction studies of analogous cobalt complexes (e.g., Co[3-py(CO₂)]₂·4H₂O) reveal that the phosphonato groups participate in extensive hydrogen-bonding networks with water molecules and counterions, contributing to lattice stability . Infrared (IR) spectra of related compounds show characteristic vibrations for P–O (1050–1150 cm⁻¹) and Co–N (450–500 cm⁻¹) bonds, though precise assignments for this specific complex require further investigation .
Synthesis and Preparation
Synthetic Methodology
The compound is synthesized via a stepwise reaction involving:
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Ligand Preparation: Ethylenediamine is functionalized with phosphonic acid derivatives under basic conditions to form the tetrakis(phosphonato) ligand .
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Metal Coordination: Cobalt(II) salts (e.g., CoCl₂ or Co(NO₃)₂) are reacted with the ligand in aqueous or organic solvents (e.g., methanol or acetonitrile) at controlled pH (7–9) and temperature (60–80°C) .
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Counterion Incorporation: Potassium hydroxide is added to neutralize charges, yielding the pentapotassium hydrogen salt .
Key Reaction:
Purification and Characterization
The product is purified via recrystallization from water-methanol mixtures and characterized by:
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Elemental Analysis: Confirms C, H, N, and P content.
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Magnetic Susceptibility: Room-temperature μₑff values (~4.2 BM) align with high-spin Co(II) in an octahedral field .
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Thermogravimetric Analysis (TGA): Reveals dehydration steps (50–150°C) and ligand decomposition above 300°C .
Physicochemical Properties
Applications and Functional Utility
Catalysis
The compound serves as a precatalyst in oxidation and hydrogenation reactions due to Co(II)/Co(III) redox activity . For example:
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Alkene Epoxidation: Converts styrene to styrene oxide with H₂O₂ as an oxidant (yield: 85–92%) .
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CO₂ Reduction: Facilitates electrochemical CO₂-to-CO conversion at −0.5 V (Faradaic efficiency: 78%) .
Comparative Analysis with Analogous Complexes
Future Research Directions
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